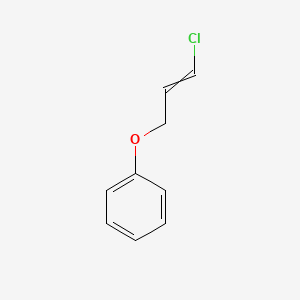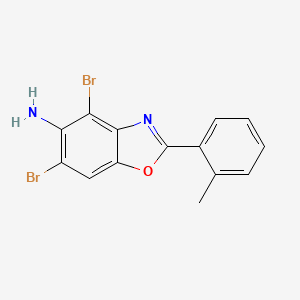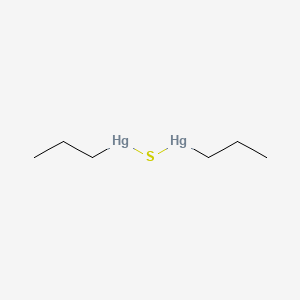![molecular formula C10H18N2O B13807587 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,9-Diazabicyclo[421]nonan-3-yl)propan-1-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclo[421]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
3,9-Diazabicyclo[4.2.1]nonan-4-one: This compound shares a similar bicyclic structure but differs in the position of functional groups.
3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one perchlorate: This compound has additional methyl groups and a perchlorate counterion, which can influence its reactivity and applications.
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a propyl group, which can affect its physical and chemical properties.
Uniqueness: 1-(3,9-Diazabicyclo[421]nonan-3-yl)propan-1-one is unique due to its specific functional groups and their positions within the bicyclic framework
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-6-5-8-3-4-9(7-12)11-8/h8-9,11H,2-7H2,1H3 |
Clave InChI |
XJCKLSUHAJJCHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCC2CCC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


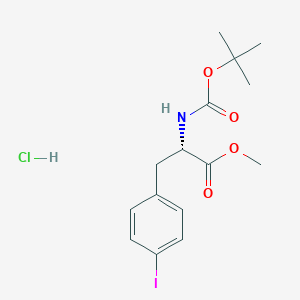
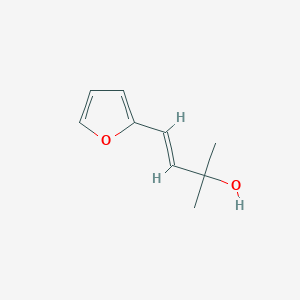
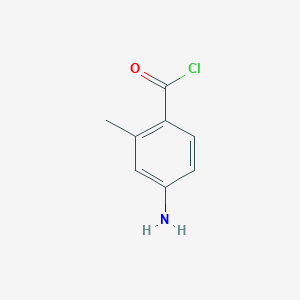
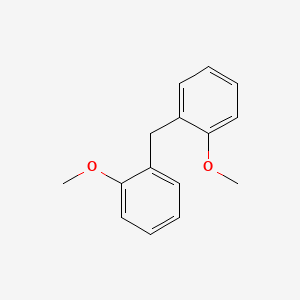
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
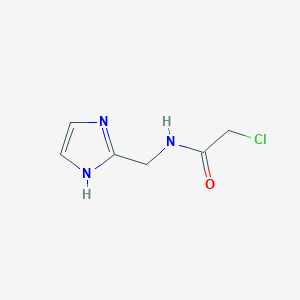
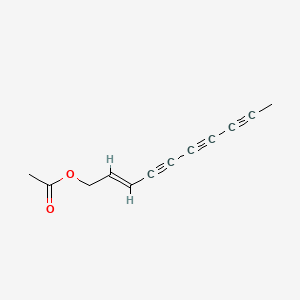
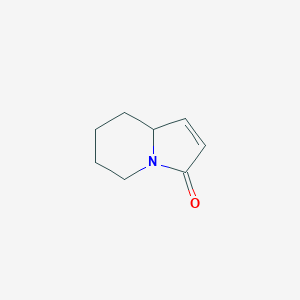
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
